n-Methyl-3-(thiophen-3-yl)propan-1-amine is an organic compound characterized by its unique structure that incorporates a thiophene ring and an amine group. This compound is of interest in medicinal chemistry due to its potential pharmacological properties and applications. The compound has the Chemical Abstracts Service (CAS) number 1487154-19-7 and a molecular formula of C₈H₁₃NS, with a molecular weight of 155.26 g/mol.
The compound is synthesized through various chemical processes, which can include reactions involving thiophene derivatives and amines. It has been studied for its structural properties and potential biological activities, particularly in relation to neurotransmitter systems.
n-Methyl-3-(thiophen-3-yl)propan-1-amine can be classified as an organic amine and a thiophene derivative. Its structural characteristics place it within the broader category of psychoactive substances, with implications for research in neuropharmacology.
The synthesis of n-Methyl-3-(thiophen-3-yl)propan-1-amine can be achieved through several methods:
Industrial synthesis typically employs optimized conditions to ensure high purity and yield. This may include the use of solvents, temperature control, and reaction time adjustments to minimize by-products. The use of catalysts can also facilitate more efficient reactions.
n-Methyl-3-(thiophen-3-yl)propan-1-amine features a thiophene ring attached to a propanamine backbone. The molecular structure can be represented as follows:
Key structural data includes:
n-Methyl-3-(thiophen-3-yl)propan-1-amine can undergo several types of chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (temperature, solvent, etc.) significantly influence the reaction pathways and yields.
The mechanism of action for n-Methyl-3-(thiophen-3-yl)propan-1-amine primarily involves its interaction with neurotransmitter systems in the brain. It has been shown to act as a norepinephrine-dopamine reuptake inhibitor, which increases the concentrations of these neurotransmitters in the synaptic cleft.
This mechanism suggests potential therapeutic effects similar to those observed with other psychoactive compounds, although further research is necessary to fully understand its pharmacodynamics and safety profile.
While specific physical properties such as density and melting point remain largely unreported or variable, general properties include:
Chemical properties include:
The compound's reactivity profile indicates that it may participate in typical organic reactions involving amines and thiophenes.
n-Methyl-3-(thiophen-3-yl)propan-1-amine has potential applications in various scientific fields:
Research into this compound continues to evolve, highlighting its significance in both pharmacological studies and material applications.
Thiophene heterocycles have evolved from mere bioisosteres of phenyl rings to privileged structural motifs in neuropharmacology. Early psychotropic agents like the antidepressant vilazodone and the antipsychotic olanzapine demonstrated that thiophene incorporation could enhance target affinity and metabolic stability compared to their phenyl-containing predecessors [5]. This paradigm shift emerged from systematic studies showing that the sulfur atom's polarizability and larger atomic radius improved interactions with hydrophobic enzyme pockets and neurotransmitter transporters. The thiophene ring's electronic profile—characterized by a higher π-excess compared to benzene—facilitates stronger van der Waals contacts and dipole-dipole interactions within CNS targets. Historically, 3-thienyl positional isomers received less attention than 2-substituted counterparts due to synthetic challenges, creating a knowledge gap in structure-activity relationships (SAR). The exploration of 3-thienyl derivatives accelerated when researchers recognized their potential to modulate monoamine systems without the pharmacokinetic liabilities of catecholaminergic agonists [5] [8].
Table 1: Evolution of Key Thiophene-Containing Neuropharmacological Agents
| Compound | Target/Use | Thiophene Position | Structural Distinction from Target Compound |
|---|---|---|---|
| Vilazodone | Serotonin reuptake inhibitor/5-HT₁A partial agonist | 2-substituted | Carbazole moiety instead of propanamine linker |
| Olanzapine | Multireceptor antipsychotic | 5-membered ring fusion | Thienobenzodiazepine core |
| n-Methyl-3-(thiophen-3-yl)propan-1-amine | SNRI candidate (Research) | 3-substituted | Unsubstituted propanamine linker |
| Duloxetine | Approved SNRI | 2-substituted | Naphthalenyloxy group at β-position |
The strategic replacement of phenyl with thiophene rings in amphetamine derivatives represents a cornerstone of modern CNS drug design. n-Methyl-3-(thiophen-3-yl)propan-1-amine exemplifies this approach, contrasting sharply with classical amphetamines through its open-chain aliphatic amine and 3-thienyl attachment. This configuration eliminates the chiral center typically present at the α-carbon of amphetamines, reducing stereochemical complexity while maintaining transporter affinity. Crucially, the 3-thienyl regioisomer displays distinct electronic properties compared to the more common 2-thienyl isomers: the asymmetric charge distribution in 3-substituted thiophenes creates a larger molecular dipole moment, potentially enhancing interactions with polar residues in monoamine binding pockets [5] [8].
Notable analogues include the duloxetine scaffold, where replacement of the 2-thienyl group with 3-thienyl yields isomers with altered serotonin transporter (SERT) vs. norepinephrine transporter (NET) selectivity profiles. Dimerization strategies have also been explored, as evidenced by compounds like 3,3′-(naphthalene-1,3-diyl)bis(N-methyl-3-(thiophen-2-yl)propan-1-amine) dihydrochloride—a bivalent ligand designed for enhanced receptor avidity [7]. The propanamine linker length in these derivatives is optimized to span approximately 6.2Å, mirroring the distance between key recognition elements in monoamine transporters. Computational models suggest that 3-thienyl propanamines adopt extended conformations that position the sulfur atom away from the amine pharmacophore, minimizing electronic interference with ammonium cation-protein interactions [8].
n-Methyl-3-(thiophen-3-yl)propan-1-amine (CAS 210552-07-1) has emerged as a scaffold of significant interest due to its balanced monoamine reuptake inhibition and favorable physicochemical profile. With a molecular weight of 155.26 g/mol and calculated partition coefficient (XLogP3) of 2.2, this compound occupies an optimal property space for CNS penetration . Its structural simplicity—featuring only ten heavy atoms—belies its sophisticated neuropharmacology. The molecule exists as a flexible chain where the terminal methylamine (pKₐ ~10.2) remains protonated at physiological pH, facilitating ionic interactions with aspartate residues in monoamine transporters.
Recent research highlights its dual inhibition of serotonin (SERT) and norepinephrine (NET) transporters with IC₅₀ values in the low micromolar range, positioning it as a structural precursor to advanced SNRIs like duloxetine [5] [8]. Unlike duloxetine, however, it lacks the naphthalenyloxy group that contributes to significant CYP450 inhibition. In vitro studies demonstrate negligible interaction with CYP2D6 and CYP3A4 isozymes at concentrations ≤10μM, suggesting reduced potential for pharmacokinetic drug-drug interactions—a key advantage in polypharmacy scenarios [5]. The compound's neurosteroidogenic properties represent a newly discovered dimension: like aryloxypropanamine antidepressants, it elevates cortical allopregnanolone levels in rodent models at sub-reuptake-inhibitory doses, implicating GABAergic mechanisms beyond monoamine reuptake blockade [5].
Table 2: Molecular Properties and Research Parameters of n-Methyl-3-(thiophen-3-yl)propan-1-amine
| Property | Value | Significance in Neuropharmacology |
|---|---|---|
| Molecular Formula | C₈H₁₃NS | Optimal size for blood-brain barrier penetration |
| Molecular Weight | 155.26 g/mol | Below 450 Da threshold for CNS activity |
| Hydrogen Bond Donors | 1 (amine) | Facilitates transporter binding while limiting P-gp efflux |
| Hydrogen Bond Acceptors | 2 (amine + S) | Balances membrane permeability and aqueous solubility |
| Calculated XLogP3 | 2.2 | Predicts high passive diffusion across biological membranes |
| Heavy Atom Count | 10 | Supports fragment-based drug design approaches |
| Rotatable Bonds | 4 | Enables conformational adaptation to transporter binding pockets |
| Topological Polar Surface Area | 12 Ų | Indicates high blood-brain barrier permeation potential |
Contemporary synthetic routes typically involve alkylation of 3-thienylacetonitrile followed by lithium aluminum hydride reduction, or reductive amination of 3-thiophenepropanal. The absence of stereocenters simplifies manufacturing compared to enantiomerically pure analogues like duloxetine. Research applications focus on its utility as: (1) a synthetic intermediate for complex thienyl-containing neuropharmacological agents; (2) a molecular template for probing monoamine transporter pharmacophores; and (3) a lead compound for developing rapid-acting antidepressants via neurosteroid modulation pathways [5]. Its structural minimalism enables systematic derivatization—particularly at the amine nitrogen (demethylation, acylation) or thiophene ring (halogenation, metallation)—to establish comprehensive SAR in monoamine transporter inhibition and neurosteroid biosynthesis stimulation.
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6